molecular formula C17H15NO4 B4052000 8-(4-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

8-(4-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

Cat. No.: B4052000
M. Wt: 297.30 g/mol
InChI Key: SXOBBYMRVAPLDB-UHFFFAOYSA-N
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Description

The compound “8-(4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one” is an organic heteropentacyclic compound. It has additional hydroxy and methoxy substituents at positions 10 and 11 respectively .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it is a heteropentacyclic compound. This means it contains five rings, some of which contain atoms other than carbon (heteroatoms). The presence of methoxy and hydroxy substituents adds further complexity to the structure .

Scientific Research Applications

Solvent-Free Synthesis

Research by Wu Xiao-xi (2015) describes the solvent-free synthesis of novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds. These compounds were synthesized using a one-pot method under solvent-free conditions, indicating a potential for environmentally friendly production processes in chemical synthesis (Wu Xiao-xi, 2015).

Green Synthesis Using TiO2

A study by Bhardwaj, Singh, and Singh (2019) explored an eco-compatible synthesis method using TiO2 nanoparticles. This approach demonstrates the potential for green chemistry applications in synthesizing 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones, contributing to sustainable chemical manufacturing practices (Bhardwaj, Singh, & Singh, 2019).

Ultrasound-Promoted Synthesis

Azarifar and Sheikh (2012) developed an ultrasound-accelerated one-pot procedure for the synthesis of these compounds. This method highlights the use of innovative techniques in chemical synthesis, possibly leading to more efficient and less energy-intensive processes (Azarifar & Sheikh, 2012).

Application in Anticancer Research

Li et al. (2015) conducted research on 6,9-dihydro-[1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones, novel analogues of podophyllotoxins, suggesting potential applications in anticancer activity. This study opens avenues for the development of new drugs and therapeutic agents in the fight against cancer (Li, Lu, Yu, & Yao, 2015).

Structural Analysis and Drug Design

Cuervo et al. (2009) examined the conformational and configurational disorder of similar compounds, providing valuable insights for drug design and development. Understanding the structural dynamics of these compounds can lead to more effective pharmaceuticals [(Cuervo, Abonía, Cobo, & Glidewell, 2009)](https://consensus.app/papers/conformational-disorder-cuervo/3c0a69a56db95c79b400dfffdd0d1dd8/?utm_source=chatgpt).

Eco-friendly Catalysis

Azarifar and Sheikh (2013) described a method for synthesizing these compounds using ZrOCl2·8H2O as a catalyst, emphasizing the importance of eco-friendly and recyclable catalysts in chemical synthesis. This approach aligns with the growing demand for sustainable practices in the chemical industry (Azarifar & Sheikh, 2013).

Properties

IUPAC Name

8-(4-methoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-20-11-4-2-10(3-5-11)12-7-17(19)18-14-8-16-15(6-13(12)14)21-9-22-16/h2-6,8,12H,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOBBYMRVAPLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-(4-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 2
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8-(4-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 3
8-(4-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 4
8-(4-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 5
8-(4-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 6
8-(4-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

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